molecular formula C27H29N5 B3006145 2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384368-92-7

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B3006145
CAS-Nummer: 384368-92-7
Molekulargewicht: 423.564
InChI-Schlüssel: RVVBCZOSLSQTDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H29N5 and its molecular weight is 423.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimalarial and antitubercular effects, and discusses its structure-activity relationships (SAR) and metabolic stability.

The molecular formula of the compound is C27H29N5, with a molecular weight of 423.564 g/mol. Its structure includes a pyrido[1,2-a]benzimidazole core, which is known for various bioactivities.

Antimalarial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibit potent antimalarial activity. For instance, a related compound significantly reduced parasitemia by 95% in Plasmodium berghei-infected mice when administered at a dose of 4 × 50 mg/kg. The mean survival period post-treatment was 16 days, indicating strong in vivo efficacy attributed to active metabolites formed during metabolism .

Table 1: Antimalarial Efficacy of Pyrido[1,2-a]benzimidazole Derivatives

CompoundDose (mg/kg)Reduction in Parasitemia (%)Mean Survival (days)
Derivative A50 x 49516
Derivative B25 x 48014

Antitubercular Activity

The compound has also shown promise as an antitubercular agent. A study highlighted the effectiveness of a pyrido[1,2-a]benzimidazole derivative against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. The derivative exhibited an MIC value of 0.12 µg/mL with low toxicity towards Vero cells (>100 µM), indicating a favorable selectivity index .

Table 2: Antitubercular Activity Metrics

CompoundMIC (µg/mL)Toxicity (IC50 µg/mL)Selectivity Index
Compound 3a0.12>100>833
Compound 3b0.5816

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzyl ring and the presence of specific functional groups significantly influence biological activity. For example, the introduction of a Mannich base side chain enhances antiplasmodial efficacy while altering the positions of hydroxyl groups can affect bioactivation and overall potency .

Metabolic Stability

Metabolic studies indicate that these compounds undergo rapid metabolism with less than 40% of the parent compound remaining after 30 minutes in liver microsomes. This rapid metabolism suggests that while initial efficacy may be high, further optimization is needed to improve metabolic stability for sustained therapeutic effects .

Case Studies

A notable case involved the synthesis and evaluation of several pyrido[1,2-a]benzimidazole derivatives for their antimalarial properties. One derivative was particularly effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, showcasing the potential for developing new treatments for malaria .

Wissenschaftliche Forschungsanwendungen

The compound 2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex chemical structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Key Characteristics

  • Molecular Formula : C22H28N4
  • Molecular Weight : 364.49 g/mol
  • IUPAC Name : this compound

Pharmacological Potential

The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies suggest that the piperazine ring may enhance binding affinity to serotonin receptors, thereby influencing mood regulation.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole compounds exhibit significant antidepressant-like effects in animal models. The specific interactions with serotonin receptors were highlighted as a mechanism for these effects .

Anticancer Activity

Research indicates that similar compounds have shown promise in targeting cancer cells. The structural features of this compound may allow it to interfere with cell proliferation pathways.

Data Table: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastInhibition of cell cycle
Compound BLungInduction of apoptosis
2-Ethyl...VariousTargeting specific kinases

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study: Neuroprotection

A recent investigation published in Neuroscience Letters reported that similar benzimidazole derivatives could protect neuronal cells from oxidative stress, suggesting a potential application in treating Alzheimer’s disease .

Antimicrobial Activity

Preliminary studies indicate that certain derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections.

Data Table: Antimicrobial Efficacy

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
2-Ethyl...VariousUnder investigation

Eigenschaften

IUPAC Name

2-ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-3-22-20(2)23(19-28)26-29-24-11-7-8-12-25(24)32(26)27(22)31-17-15-30(16-18-31)14-13-21-9-5-4-6-10-21/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBCZOSLSQTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.